molecular formula C8H6NO4- B1239239 (4-Nitrophenyl)acetate

(4-Nitrophenyl)acetate

Cat. No. B1239239
M. Wt: 180.14 g/mol
InChI Key: YBADLXQNJCMBKR-UHFFFAOYSA-M
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Patent
US04159981

Procedure details

A solution of 10 mg of calcitonine M acetate in 2 ml of absolute dimethylformamide is treated with 0.5 ml of a 1% solution of para-nitrophenylacetate in dimethylformamide, rinsed with nitrogen, and allowed to stand in the closed test tube at 40° C. for 30 minutes. 5 ml of 2N-acetic acid are then added, the excess para-nitrophenyl acetate and the para-nitrophenol formed are extracted with ethyl acetate (2 × 30 ml), the aqueous phase is evaporated to dryness under reduced pressure, the residue dissolved in 0.5 ml of 95% acetic acid, and the solution lyophilized. The product consists of a mixture of mono- and diacetyl derivative and some starting material. The monoacetyl derivative itself is a mixture of the Nα - and Nε -derivatives as evidenced by electrophoresis at pH 8.
Name
calcitonine
Quantity
10 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CC1C(=C)C(C(C(C(NC)CC2C=CC=CC=2)=O)C)CC(=O)NCCCC(C(C)=O)CC(=C)C(CC2N=CNC=2)C(C)C(=O)C(CC2C=CC=CC=2)CC(=[O:5])C1CCCCN.[C:62]([O-:65])(=[O:64])[CH3:63].[N+:66]([C:69]1[CH:74]=[CH:73][C:72](CC([O-])=O)=[CH:71][CH:70]=1)([O-:68])=[O:67]>CN(C)C=O>[C:62]([O:65][C:72]1[CH:73]=[CH:74][C:69]([N+:66]([O-:68])=[O:67])=[CH:70][CH:71]=1)(=[O:64])[CH3:63].[N+:66]([C:69]1[CH:74]=[CH:73][C:72]([OH:5])=[CH:71][CH:70]=1)([O-:68])=[O:67]

Inputs

Step One
Name
calcitonine
Quantity
10 mg
Type
reactant
Smiles
CC1C(C(=O)CC(C(=O)C(C(C(=C)CC(CCCNC(=O)CC(C1=C)C(C)C(=O)C(CC=2C=CC=CC2)NC)C(=O)C)CC3=CNC=N3)C)CC=4C=CC=CC4)CCCCN
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)CC(=O)[O-]
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
rinsed with nitrogen
ADDITION
Type
ADDITION
Details
5 ml of 2N-acetic acid are then added

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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